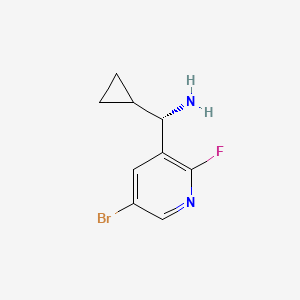
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a chiral compound that features a pyridine ring substituted with bromine and fluorine atoms, and a cyclopropyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Bromination and Fluorination: The pyridine ring is first brominated and fluorinated using appropriate reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine moiety.
Cyclopropane Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.
Cyclopropane Ring Reactions: Catalysts like palladium or nickel can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while ring-opening reactions of the cyclopropyl group can lead to linear or branched chain compounds.
Applications De Recherche Scientifique
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine
Uniqueness
(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
Propriétés
Formule moléculaire |
C9H10BrFN2 |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
(S)-(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2/t8-/m0/s1 |
Clé InChI |
REUKCWCBSCDWFI-QMMMGPOBSA-N |
SMILES isomérique |
C1CC1[C@@H](C2=C(N=CC(=C2)Br)F)N |
SMILES canonique |
C1CC1C(C2=C(N=CC(=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
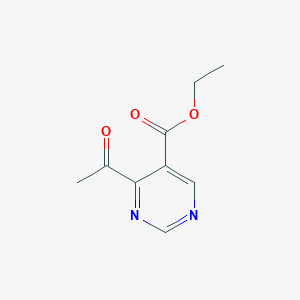
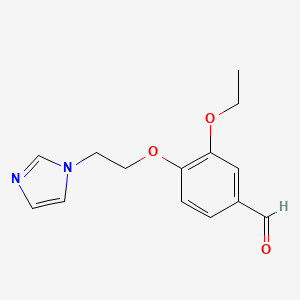

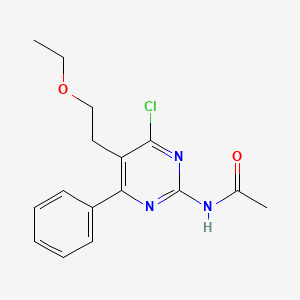
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
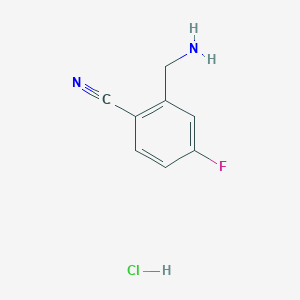
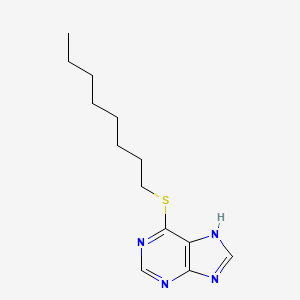
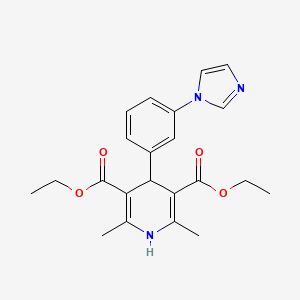
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)

![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)

